![molecular formula C9H15N3 B14513012 N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine CAS No. 62655-39-4](/img/structure/B14513012.png)
N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine is a complex organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a unique structure with a combination of alkyl, alkyne, and diazenyl groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine typically involves multiple steps, starting with the preparation of the alkyne and diazenyl intermediates. One common method includes the following steps:
Preparation of the Alkyne Intermediate: This involves the reaction of a suitable alkyne precursor with a halogenating agent to introduce the alkyne functionality.
Formation of the Diazenyl Group: The diazenyl group can be introduced through the reaction of an amine with a diazonium salt under controlled conditions.
Coupling Reaction: The final step involves coupling the alkyne intermediate with the diazenyl intermediate under suitable conditions, such as the presence of a base and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, hydroxides, or amines
Major Products Formed
Oxidation: Formation of oxides or ketones
Reduction: Formation of primary or secondary amines, alcohols
Substitution: Formation of substituted amines or other derivatives
Scientific Research Applications
N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The alkyne group may also contribute to the compound’s reactivity by forming covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-propanamine: A simpler amine with a similar alkyl group but lacking the diazenyl and alkyne functionalities.
N-ethylethanamine: Another amine with a different alkyl group arrangement.
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
Uniqueness
N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine is unique due to its combination of alkyne, diazenyl, and amine groups, which confer distinct chemical reactivity and potential applications. This structural complexity sets it apart from simpler amines and makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
62655-39-4 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-but-3-en-1-ynyl-2-methyl-1-(methyldiazenyl)propan-1-amine |
InChI |
InChI=1S/C9H15N3/c1-5-6-7-11-9(8(2)3)12-10-4/h5,8-9,11H,1H2,2-4H3 |
InChI Key |
KNUCNMWPMBXXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC#CC=C)N=NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethylamino)ethyl 4-[(phenylcarbamoyl)amino]benzoate](/img/structure/B14512931.png)
![2-[(2-Ethenylphenyl)methyl]oxirane](/img/structure/B14512934.png)
![7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14512942.png)
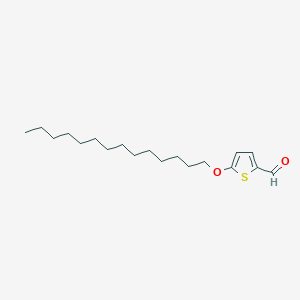
![Naphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14512949.png)
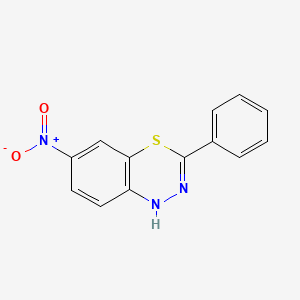
![2-{(1E)-3-[2,5-Dimethyl-4-(pyrrolidin-1-yl)phenyl]triaz-1-en-1-yl}ethan-1-ol](/img/structure/B14512963.png)
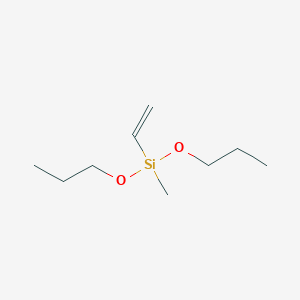
![4-(4-Methylpiperazin-1-yl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14512976.png)
![3-[2-[Bis(butoxymethyl)carbamoylamino]ethynyl]-1,1-bis(butoxymethyl)urea](/img/structure/B14512980.png)
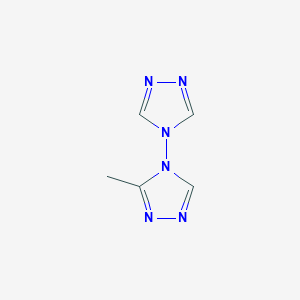

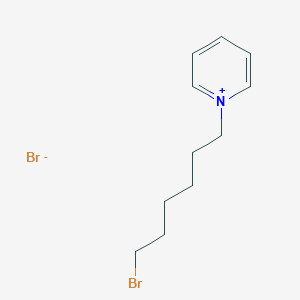
![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
